4-(Trifluoromethoxy)benzene-1,3-diamine

Overview

Description

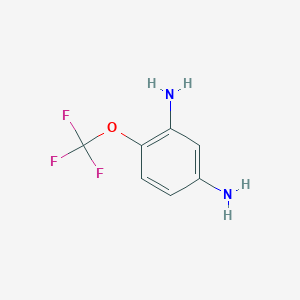

4-(Trifluoromethoxy)benzene-1,3-diamine, also known as 1,3-diamino-4-(trifluoromethoxy)benzene, is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of two amino groups and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)aniline with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields the original diamine .

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethoxy)aniline: Similar structure but with only one amino group.

4-(Trifluoromethoxy)benzene-1,2-diamine: Similar structure but with amino groups in different positions.

4-(Trifluoromethoxy)benzene-1,4-diamine: Similar structure but with amino groups in different positions.

Uniqueness

4-(Trifluoromethoxy)benzene-1,3-diamine is unique due to the specific positioning of the trifluoromethoxy and amino groups on the benzene ring. This unique arrangement can result in distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4-(Trifluoromethoxy)benzene-1,3-diamine, also known as 1,3-diamino-4-(trifluoromethoxy)benzene, is a compound with significant potential in biological applications due to its unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- CAS Number : 873055-90-4

- Structure : Contains two amino groups and one trifluoromethoxy group attached to a benzene ring.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethoxy group enhances the compound's binding affinity to enzymes and receptors, while the amino groups can participate in hydrogen bonding. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the trifluoromethoxy group is associated with increased metabolic stability and enhanced lipid solubility, which may contribute to improved membrane permeability and bioactivity against microbial pathogens .

Anticancer Properties

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their activity against breast cancer cells (MCF-7), demonstrating significant inhibitory effects .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases. For example, it has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The IC50 values for related compounds suggest a promising avenue for further research into their use as therapeutic agents .

Table: Summary of Biological Activities

Case Study: Inhibition of Cholinesterases

In a study evaluating the biological activity of related compounds, two derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 19.2 μM. These findings underscore the potential of trifluoromethoxy-substituted compounds in developing treatments for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Trifluoromethoxy)benzene-1,3-diamine with high purity?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, trifluoromethoxy-substituted benzene derivatives can be synthesized via nucleophilic aromatic substitution using copper catalysts under anhydrous conditions. A key intermediate, 4-(trifluoromethoxy)-1,3-dinitrobenzene, is reduced to the diamine using hydrogen gas and palladium on carbon (Pd/C) in ethanol at 60–80°C. Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) achieves >95% purity . Challenges include minimizing byproducts like dehalogenated species, which require careful monitoring via TLC or HPLC.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The amine protons appear as broad singlets at δ 4.8–5.2 ppm, while trifluoromethoxy groups show distinct ¹⁹F NMR signals at δ -58 to -60 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.08 for C₇H₇F₃N₂O) with <2 ppm error .

- FT-IR : Amine N-H stretches appear at 3300–3500 cm⁻¹, and C-F vibrations at 1100–1250 cm⁻¹.

Intermediate-Level Research Questions

Q. What strategies mitigate instability of this compound during storage?

Methodological Answer: The compound is sensitive to oxidation and moisture. Stabilization methods include:

- Storing under inert gas (argon or nitrogen) at -20°C in amber vials.

- Adding antioxidants like BHT (0.1% w/w) to prevent amine oxidation.

- Lyophilizing as a hydrochloride salt to enhance shelf life . Degradation products (e.g., quinone derivatives) can be detected via HPLC with a C18 column and UV detection at 254 nm.

Q. How does the trifluoromethoxy group influence electronic properties in derivatization reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) increases electrophilicity at the benzene ring, directing electrophilic substitution to the para position. This is critical in synthesizing derivatives like sulfonamides or azo compounds. Computational studies (DFT calculations at B3LYP/6-31G* level) reveal reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV), enhancing reactivity in cross-coupling reactions . Experimental validation via Hammett substituent constants (σₚ ≈ 0.45) confirms these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Yield discrepancies often arise from variations in reaction conditions:

- Catalyst Loading : Pd/C (5–10 wt%) vs. Raney Ni (higher activity but lower selectivity).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

Systematic DOE (Design of Experiments) approaches are recommended. For instance, a Plackett-Burman design can optimize parameters like temperature (50–100°C), pressure (1–5 bar H₂), and catalyst type . Reproducibility is enhanced by strict exclusion of moisture (use of molecular sieves) .

Q. What mechanistic insights explain the compound’s role in photoactive coordination complexes?

Methodological Answer: The diamine acts as a bidentate ligand, coordinating to transition metals (e.g., Ru(II) or Ir(III)) via its amino groups. Photophysical studies (UV-Vis, luminescence) show metal-to-ligand charge transfer (MLCT) bands at 450–500 nm, with emission lifetimes (τ) of 1–5 µs. Substituent effects from -OCF₃ enhance ligand rigidity, reducing non-radiative decay and increasing quantum yields (Φ ≈ 0.2–0.4) . Time-resolved spectroscopy and X-ray crystallography are critical for validating coordination geometries .

Q. Data Contradictions & Validation

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Reported solubility variations (e.g., 12 mg/mL in DMSO vs. <1 mg/mL in hexane) stem from solvent polarity and hydrogen-bonding capacity. Validate via:

- Solubility Parameter (δ) Analysis : Compare experimental solubility with Hansen parameters (δD, δP, δH) using HSPiP software.

- Co-solvent Systems : Use ethanol/water mixtures (e.g., 70:30) to enhance solubility for biological assays . Document temperature (20–25°C) and agitation methods (sonication vs. stirring) in protocols.

Q. Safety & Regulatory Considerations

Q. What are the GHS hazard classifications for this compound?

Methodological Answer: The compound is classified as:

Properties

IUPAC Name |

4-(trifluoromethoxy)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWFBOAYMQWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647894 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-90-4 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.